

J-104129 cross-reactivity with other receptors

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Compound of Interest

Compound Name: J-104129

Cat. No.: B10787851

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J-104129 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the muscarinic M3 receptor antagonist, **J-104129**. This guide includes a summary of its cross-reactivity profile, detailed experimental protocols, and a troubleshooting section to address common issues encountered during research.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and selectivity profile of **J-104129**?

J-104129 is a potent and selective antagonist for the muscarinic M3 receptor. It exhibits significantly higher affinity for the M3 receptor subtype compared to other muscarinic receptor subtypes, particularly the M2 receptor. This selectivity is crucial for its targeted therapeutic effects, such as bronchodilation in obstructive airway diseases, by minimizing off-target effects associated with M2 receptor blockade, like cardiovascular side effects.[\[1\]](#)

Quantitative Data Summary

The binding affinities and functional antagonist activity of **J-104129** across different human and rat muscarinic receptor subtypes are summarized below. This data highlights the compound's selectivity for the M3 receptor.

Receptor Subtype	Species	Assay Type	Parameter	Value (nM)	Selectivity (fold)
M3	Human	Radioligand Binding	Ki	4.2[1][2][3]	-
M2	Human	Radioligand Binding	Ki	490[1][3]	~117-fold vs M3
M1	Human	Radioligand Binding	Ki	19[2][4]	~4.5-fold vs M3
M3 (Trachea)	Rat	Functional (Contraction)	KB	3.3[1][2]	-
M2 (Atria)	Rat	Functional (Bradycardia)	KB	170[2]	~51-fold vs M3

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptors

This protocol outlines a competitive radioligand binding assay to determine the affinity of **J-104129** for muscarinic receptor subtypes (M1, M2, M3).

Materials:

- Cell membranes expressing human M1, M2, or M3 receptors
- [³H]-N-methylscopolamine ([³H]-NMS) as the radioligand
- **J-104129** (or other competing ligands)
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4
- Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
- Atropine (for determining non-specific binding)
- Glass fiber filters

- Scintillation cocktail
- Scintillation counter

Procedure:

- Prepare serial dilutions of **J-104129** in the assay buffer.
- In a 96-well plate, add the cell membranes, [³H]-NMS (at a concentration near its K_d), and either a dilution of **J-104129** or the assay buffer (for total binding).
- For non-specific binding wells, add an excess of atropine.
- Incubate the plate at room temperature for 2-3 hours to reach equilibrium.
- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters multiple times with the cold wash buffer to remove unbound radioligand.
- Place the filters in scintillation vials, add the scintillation cocktail, and allow them to equilibrate.
- Quantify the radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC₅₀ value of **J-104129** from the concentration-response curve and calculate the K_i value using the Cheng-Prusoff equation.

Isolated Rat Trachea Contraction Assay

This functional assay assesses the antagonist activity of **J-104129** against acetylcholine-induced smooth muscle contraction in an isolated tissue preparation.

Materials:

- Male Sprague-Dawley rats

- Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
- Acetylcholine (ACh)
- **J-104129**
- Organ bath system with isometric force transducers
- Carbogen gas (95% O₂ / 5% CO₂)

Procedure:

- Euthanize a rat and dissect the trachea.
- Cut the trachea into rings, approximately 2-3 mm in width.
- Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
- Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, washing them with fresh Krebs-Henseleit solution every 15 minutes.
- Induce a reference contraction with a high concentration of ACh (e.g., 10 µM).
- After washing and allowing the tissue to return to baseline, incubate the tracheal rings with various concentrations of **J-104129** for a predetermined period (e.g., 30 minutes).
- Generate a cumulative concentration-response curve for ACh in the presence of **J-104129**.
- Measure the contractile responses isometrically.
- Calculate the Schild regression analysis to determine the pA₂ value, which represents the negative logarithm of the antagonist concentration that produces a 2-fold rightward shift in the agonist's concentration-response curve. The KB can be derived from the pA₂ value.

Troubleshooting Guide

Issue 1: **J-104129** appears less selective than expected in our assay.

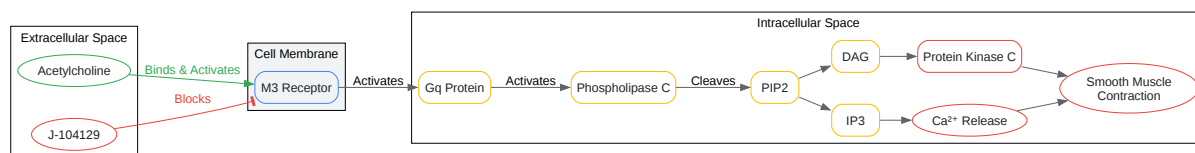
- Possible Cause: The receptor expression levels in your cell lines may differ, affecting the apparent affinity.
- Troubleshooting Step: Quantify the receptor expression levels (Bmax) in your cell lines to ensure they are comparable.
- Possible Cause: The radioligand used may have different affinities for the receptor subtypes.
- Troubleshooting Step: Ensure you are using a non-selective radioligand like [³H]-NMS for initial binding characterization across all subtypes.
- Possible Cause: Incubation times may not be sufficient to reach equilibrium, especially for a high-affinity ligand.
- Troubleshooting Step: Perform time-course experiments to determine the optimal incubation time for reaching equilibrium for each receptor subtype.

Issue 2: Inconsistent results in the isolated trachea contraction assay.

- Possible Cause: Variability in tissue preparation and handling.
- Troubleshooting Step: Standardize the dissection and mounting procedures. Ensure consistent resting tension is applied to all tissue rings.
- Possible Cause: Desensitization of the muscarinic receptors due to repeated exposure to high concentrations of acetylcholine.
- Troubleshooting Step: Allow for adequate washout periods between acetylcholine administrations. Use a non-cumulative dosing protocol if necessary.
- Possible Cause: The viability of the tracheal tissue may be compromised.
- Troubleshooting Step: Ensure the Krebs-Henseleit solution is continuously aerated with carbogen and maintained at the correct temperature and pH.

Visualizations

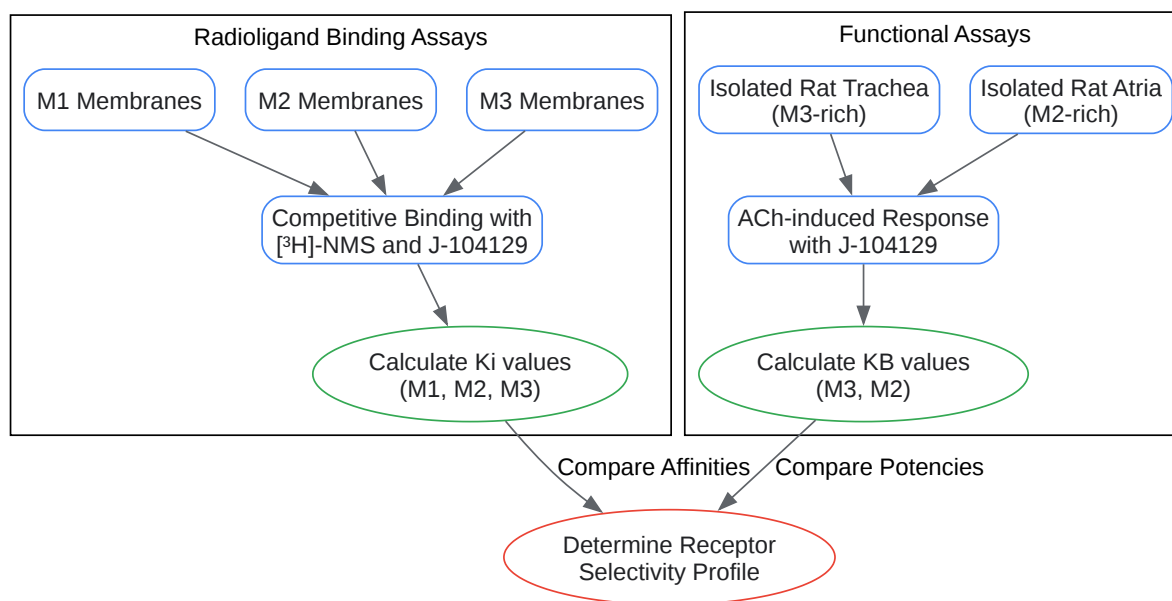
Signaling Pathway of M3 Muscarinic Receptor Antagonism by J-104129



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Caption: M3 receptor signaling cascade and its inhibition by **J-104129**.

Experimental Workflow for Determining J-104129 Selectivity



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Caption: Workflow for assessing **J-104129** receptor selectivity.

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